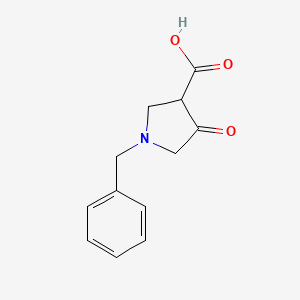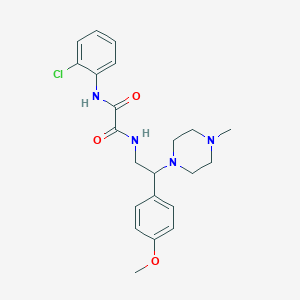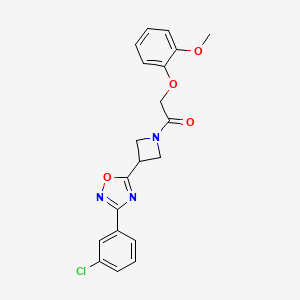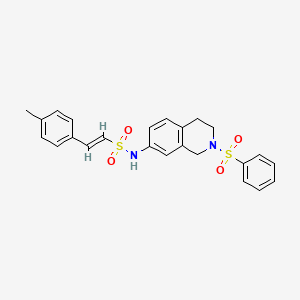
1-Benzyl-4-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-oxopyrrolidine-3-carboxylic acid is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C12H13NO3 .
Synthesis Analysis
The synthesis of compounds like this compound often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For instance, 1,3-disubstituted pyrrolidine-2,5-diones were synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions. For example, it can be constructed from different cyclic or acyclic precursors, or it can be functionalized . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photophysical Properties
Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers, using aromatic carboxylic acids similar in structure to 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, highlights the synthesis, crystal structures, and photophysical properties of these compounds. These coordination polymers exhibit interesting luminescence efficiencies and photophysical characteristics, emphasizing the potential of related carboxylic acids in luminescent materials and light-harvesting applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthetic Methodologies in Organic Chemistry
Yıldırım et al. (2005) and Marcotte & Lubell (2002) discuss the functionalization reactions and synthesis of pyrrole derivatives, showcasing the versatility of carboxylic acid derivatives in organic synthesis. These studies present methodologies for transforming carboxylic acid derivatives into compounds with potential biological activity and material science applications, demonstrating the importance of such derivatives in constructing complex organic frameworks (Yıldırım, Kandemirli, & Demir, 2005); (Marcotte & Lubell, 2002).
Metal-Organic Frameworks (MOFs) and Adsorption Properties
Zhao et al. (2020) describe the synthesis of a metal-organic framework utilizing a derivative of carboxylic acid similar to this compound. This MOF exhibits excellent dye adsorption properties, suggesting the potential of related carboxylic acids in environmental remediation and selective adsorption processes (Zhao, Meng, Liu, Guo, & Jing, 2020).
Hydrogen Bonding and Crystal Engineering
Studies on hydrogen-bonded co-crystal structures, like those by Chesna et al. (2017) and Titi & Goldberg (2009), demonstrate the significance of carboxylic acids in crystal engineering and the design of supramolecular assemblies. These works reveal how carboxylic acids can influence crystal packing and intermolecular interactions, which are crucial for developing new materials with tailored physical properties (Chesna, Cox, Basso, & Benedict, 2017); (Titi & Goldberg, 2009).
Safety and Hazards
The safety data sheet for 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid indicates that it should be stored sealed in a dry place at 2-8°C . The compound is labeled with a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid, is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization and the contribution to the stereochemistry of the molecule . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
It is known that the compound is an amino acid derivative, which suggests that it may interact with proteins or enzymes in the body.
Pharmacokinetics
It is known that the compound has a molecular weight of 21924 , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-oxopyrrolidine-3-carboxylic acid. For instance, the compound’s stability may be affected by the pH of its environment . In acidic conditions (pH < 2), certain protective groups in the compound may undergo hydrolysis, reducing its stability. In neutral or slightly acidic conditions (ph 4-6), the compound can exist relatively stably .
Eigenschaften
IUPAC Name |
1-benzyl-4-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-8-13(7-10(11)12(15)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQWKBNCMREKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2724128.png)





![N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2724137.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2724140.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(2-furyl)-1H-benzimidazole](/img/structure/B2724146.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)